Alloxantin

Descripción

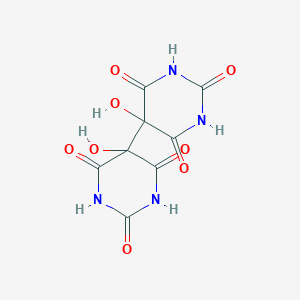

Alloxantin (C₈H₄N₄O₇·3H₂O) is a crystalline compound formed by the reversible association of alloxan (C₄H₂N₂O₄) and dialuric acid (C₄H₄N₂O₄) . It serves as a redox intermediate in the equilibrium between these two compounds, analogous to quinhydrone in the hydroquinone-quinone system . This compound is synthesized via oxidation of uric acid with nitric acid or by partial reduction of alloxan using hydrogen sulfide . Industrially, it is a precursor for alloxan monohydrate, a compound used to induce diabetes in laboratory rodents .

This compound’s biological significance stems from its role in inhibiting glucokinase, a key enzyme in glucose metabolism, with a half-maximal inhibitory concentration (IC₅₀) of 5 ± 0 μM in liver cells . This activity contributes to pancreatic β-cell toxicity, mirroring the diabetogenic effects of its parent compound, alloxan .

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O8/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDDXZKCDHOOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058795 | |

| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SPARINGLY SOL IN COLD WATER, ALCOHOL, ETHER, SLIGHTLY SOL IN WATER, ALC, ETHER; SOL IN HOT WATER | |

| Record name | ALLOXANTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC PRISMS (WATER+2) | |

CAS No. |

76-24-4 | |

| Record name | Alloxantin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloxantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLOXANTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-dihydroxy-5,5'-bipyrimidinehexaone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOXANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTL3CDV62U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLOXANTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alloxantin can be synthesized through several methods, including:

Oxidation of Uric Acid: One common method involves the oxidation of uric acid with nitric acid, followed by reduction with hydrogen sulfide.

Oxidation of Alloxan: Another method includes the oxidation of alloxan with potassium chlorate, followed by reduction with stannous chloride.

Condensation of Alloxan with Dialuric Acid: this compound can also be prepared by condensing alloxan with dialuric acid in an aqueous solution.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of uric acid or alloxan, followed by appropriate reduction steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Alloxantin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form alloxan and dialuric acid.

Reduction: Reduction of this compound can yield dialuric acid, which is a key intermediate in many biochemical pathways.

Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium chlorate.

Reducing Agents: Hydrogen sulfide, stannous chloride.

Reaction Conditions: Typically, these reactions are carried out in aqueous solutions under controlled temperature and pH conditions.

Major Products:

Alloxan: Formed through oxidation.

Dialuric Acid: Formed through reduction.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Alloxantin exhibits strong free radical scavenging capabilities, making it a candidate for research into oxidative stress-related diseases. Its ability to protect cells from damage caused by reactive oxygen species (ROS) positions it as a potential therapeutic agent in conditions such as:

- Neurodegenerative Diseases : Studies suggest that this compound can mitigate neuronal damage associated with diseases like Alzheimer's and Parkinson's.

- Cardiovascular Diseases : Its antioxidant properties may help reduce oxidative stress in cardiovascular tissues.

Case Study : In vitro studies demonstrated that this compound significantly reduced ROS levels in neuronal cell lines exposed to oxidative stress, indicating its protective role against neurotoxicity .

Enzyme Inhibition

This compound acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is particularly relevant for:

- Gout Research : By inhibiting xanthine oxidase, this compound may help manage uric acid levels in gout patients.

- Cancer Research : this compound's modulation of protein kinase C activity has implications for cancer cell signaling pathways.

Data Table 1: Enzyme Inhibition Studies

| Enzyme | Inhibitor | Effect on Activity | Reference |

|---|---|---|---|

| Xanthine Oxidase | This compound | Significant inhibition | |

| Protein Kinase C | This compound | Modulation of activity |

Diabetes Research

This compound has been investigated for its role in diabetes induction and management. It has shown potential in:

- Inducing Diabetes-like Conditions : In laboratory settings, this compound can induce hemolysis and affect calcium metabolism in pancreatic beta cells.

- Therapeutic Potential : Its antioxidant properties may help alleviate complications associated with diabetes.

Case Study : Research indicated that this compound treatment improved glucose tolerance in diabetic rodent models by enhancing insulin sensitivity .

Anti-inflammatory Properties

Recent studies have suggested that this compound possesses anti-inflammatory effects, which could be beneficial for managing conditions such as:

- Arthritis

- Inflammatory Bowel Disease

Data Table 2: Anti-inflammatory Effects of this compound

| Condition | Effect Observed | Reference |

|---|---|---|

| Arthritis | Reduced cytokine production | |

| Inflammatory Bowel Disease | Suppression of inflammatory mediators |

Mecanismo De Acción

Alloxantin exerts its effects through several mechanisms:

Oxidative Stress: this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components.

Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

Cellular Signaling: this compound can modulate cellular signaling pathways, influencing cell growth and differentiation.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Alloxan

- Structure : C₄H₂N₂O₄ (cyclic diketone derivative of pyrimidine).

- Biological Activity : Inhibits glucokinase at IC₅₀ = 50 μM , 10-fold less potent than alloxantin. Induces diabetes via β-cell toxicity by generating reactive oxygen species (ROS) .

- Redox Behavior : Oxidizes to this compound in the presence of reducing agents like dialuric acid .

Dialuric Acid

- Structure : C₄H₄N₂O₄ (reduced form of alloxan).

- Biological Activity: Exhibits stronger hemolytic activity (2× alloxan) in tocopherol-deficient systems .

- Redox Behavior : Rapidly oxidizes to alloxan in solution, forming this compound as an intermediate .

Quinhydrone

- Structure: A 1:1 complex of hydroquinone and quinone.

- Comparison: Functions as a redox mediator similar to this compound but in aromatic systems.

Barbituric Acid and Pyrimidine Derivatives

- Structure : Pyrimidine-based compounds (e.g., barbituric acid, violuric acid).

- This highlights the unique requirement of this compound’s diketone and hydroxyl groups for enzyme interaction.

Comparative Data Table

Key Research Findings

Enzyme Inhibition : this compound’s glucokinase inhibition is 10-fold more potent than alloxan, likely due to its stabilized redox-active structure .

Hemolysis Mechanism : this compound and dialuric acid induce hemolysis via ROS generation, mitigated by tocopherol (vitamin E) .

Electrochemical Behavior : this compound’s cathode discharge capacity (theoretical 225 mAh/g) is lower than quinhydrone (496 mAh/g), reflecting its less efficient electron transfer .

Actividad Biológica

Alloxantin, a derivative of alloxan, has garnered interest due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is chemically represented as C₈H₆N₄O₈. Its structure allows it to interact with various biological targets, contributing to its significant biological activity.

Antimicrobial Activity

Antifungal and Bactericidal Effects

this compound exhibits notable antifungal properties. A study indicated that a concentration of 60 ppm of this compound effectively inhibited the growth of Fusarium oxysporum, Fusarium roseum, and Rhizopus species, showcasing its potential as a fungicide . Additionally, it has been reported to possess bactericidal activity against several pathogenic bacteria.

| Microorganism | Inhibition Concentration (ppm) |

|---|---|

| Fusarium oxysporum | 60 |

| Fusarium roseum | 60 |

| Rhizopus | 60 |

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit various pro-inflammatory cytokines and pathways, which may provide therapeutic benefits in conditions characterized by inflammation. The mechanism involves the modulation of signaling pathways associated with inflammation, potentially reducing tissue damage in chronic inflammatory diseases .

Cytotoxic and Anti-Cancer Activity

Mechanism of Action

this compound's cytotoxic effects have been investigated in various cancer cell lines. It induces apoptosis through the intrinsic and extrinsic pathways, affecting proteins such as Bcl-2 and Bax. Specifically, it has been found to impair the PI3K/AKT signaling pathway, leading to reduced cell proliferation in neuroblastoma and colon cancer cells .

Case Study: Neuroblastoma Cells

In a controlled laboratory setting, neuroblastoma cells treated with this compound exhibited a significant decrease in viability compared to untreated controls. The study reported an IC50 value indicating that this compound effectively reduces cell proliferation at micromolar concentrations .

Neuroprotective Effects

This compound has also demonstrated neuroprotective properties against oxidative stress. In vitro studies using human neuroblastoma cells showed that pre-incubation with this compound significantly attenuated cell damage induced by hydrogen peroxide (H₂O₂), suggesting its potential role as a protective agent in neurodegenerative diseases .

Q & A

Q. Validation methods :

- Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to confirm absence of residual alloxan or dialuric acid.

- Structural confirmation : Characterize via FT-IR (C=O stretching at 1,720 cm⁻¹ and N-H bending at 1,550 cm⁻¹) and elemental analysis (theoretical: C 33.58%, H 2.11%, N 9.79%) .

Basic Question: How does this compound’s solubility profile impact experimental design in aqueous systems?

Answer:

this compound exhibits limited aqueous solubility (0.5017 g/L at 25°C), necessitating solvent optimization for kinetic or inhibition studies .

Methodological recommendations :

- Use phosphate-buffered saline (PBS, pH 7.4) with sonication (30 min at 40°C) to enhance dissolution.

- For prolonged stability, store solutions at 4°C under nitrogen to prevent decomposition into alloxan and dialuric acid .

Advanced Question: What experimental evidence supports this compound’s redox behavior, and how does this influence its role in enzymatic inhibition studies?

Answer:

this compound functions as a redox intermediate, analogous to quinhydrone, with reversible oxidation/reduction between alloxan (oxidized) and dialuric acid (reduced) . Key findings:

- Electrochemical studies : Cathode half-cell potentials in 0.1 M H₂SO₄ show a discharge capacity of 93.2% efficiency, confirming its redox activity .

- Enzymatic inhibition : Pre-incubation with liver glucokinase (50 µM this compound) achieves 50% inhibition (IC₅₀ = 5 ± 0 µM) via sulfhydryl group oxidation in the enzyme’s active site .

Q. Experimental design considerations :

- Use anaerobic chambers to isolate redox effects.

- Pair cyclic voltammetry with enzyme activity assays (e.g., NADPH-coupled spectrophotometry) to correlate redox states with inhibitory potency .

Advanced Question: How can researchers resolve contradictions in reported IC₅₀ values for this compound’s inhibition of glucokinase?

Answer:

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) arise from methodological variations:

- Source of enzyme : Liver vs. pancreatic β-cell glucokinase may exhibit differential sensitivity due to isoform-specific cysteine residues .

- Incubation conditions : Pre-incubation time (0.6 ± 0.0 min for 50% inhibition) and glucose concentration (protective effect at >5 mM) significantly alter results .

Q. Resolution strategy :

- Standardize protocols using recombinant human glucokinase (hGK) and fixed glucose concentrations (e.g., 2.5 mM).

- Apply Michaelis-Menten kinetics with nonlinear regression to account for this compound’s time-dependent inhibition .

Advanced Question: What analytical techniques are critical for distinguishing this compound from its decomposition products in solution?

Answer:

this compound decomposes into alloxan and dialuric acid in aqueous media, requiring real-time monitoring:

- HPLC-DAD : Use a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient) to separate this compound (retention time: 6.2 min), alloxan (4.8 min), and dialuric acid (3.5 min) .

- Mass spectrometry (LC-MS) : Detect molecular ions at m/z 286.16 (this compound), 142.03 (alloxan), and 144.04 (dialuric acid) for quantification .

Q. Best practices :

- Conduct stability studies at 25°C and 37°C to establish degradation kinetics.

- Use deuterated solvents in NMR (¹H and ¹³C) to track structural changes during decomposition .

Basic Question: What are the key spectral signatures of this compound for characterization in solid-state studies?

Answer:

- X-ray diffraction (XRD) : Monoclinic crystal system with space group P2₁/c and lattice parameters a = 7.8 Å, b = 12.3 Å, c = 9.1 Å .

- Thermogravimetric analysis (TGA) : Decomposition onset at 254°C, correlating with loss of crystalline water .

Advanced Question: How does this compound’s redox cycling contribute to oxidative stress models in cellular research?

Answer:

this compound generates reactive oxygen species (ROS) via Fenton-like reactions, making it useful in diabetes and oxidative stress models:

- Mechanism : Redox cycling between alloxan (oxidant) and dialuric acid (reductant) produces superoxide (O₂⁻) and hydroxyl radicals (•OH) .

- Experimental application : Treat insulinoma cells (e.g., INS-1) with 100 µM this compound + 10 µM Fe³⁺ to induce apoptosis (measured via caspase-3 activation) .

Controls : Include catalase (1,000 U/mL) or N-acetylcysteine (5 mM) to confirm ROS-mediated effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.